Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester
Description
Alanine, 3-(p-fluorophenyl)-2-methyl, ethyl ester is a fluorinated derivative of the non-proteinogenic amino acid alanine. Its structure features a p-fluorophenyl group attached to the β-carbon of the alanine backbone, with a methyl substitution at the α-carbon and an ethyl ester functional group. The molecular formula is C₁₂H₁₆FNO₂, and its molecular weight is 241.26 g/mol. This compound is structurally analogous to its chlorinated counterpart, Alanine, 3-(p-chlorophenyl)-2-methyl, ethyl ester (CAS 21158-73-6, ), but replaces chlorine with fluorine at the para position of the aromatic ring.
Its synthesis likely involves esterification and halogenation steps, similar to methods described for related compounds. For example, details ester saponification and peptide coupling using EDC-HOBt, which could be adapted for introducing the fluorophenyl group via Vilsmeier–Haack reactions or nucleophilic aromatic substitution .
Properties
CAS No. |
1241678-36-3 |
|---|---|
Molecular Formula |
C12H16FNO2 |
Molecular Weight |
225.26 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-11(15)12(2,14)8-9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
VWFPQVGQWJWABD-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC=C(C=C1)F)N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves chemical catalysis, where fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor are used to introduce the fluorine atom .
Industrial Production Methods: Industrial production of fluorinated compounds often relies on scalable chemical synthesis methods. For example, the use of pentafluorophenyl esters in peptide synthesis is a well-established technique. These esters are less susceptible to hydrolysis and can efficiently form amide bonds, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated peptides.
Biology: Incorporated into proteins to study protein structure and function, as well as enzyme mechanisms.
Medicine: Potential use in drug development due to its enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can result in the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Boiling Point/Solubility : The fluoro derivative likely has a slightly lower boiling point than its chloro counterpart due to reduced molecular weight. Both esters exhibit poor water solubility, typical of lipophilic compounds .
- pKa : The chloro analogue has a predicted pKa of 7.23; fluorine’s electronegativity may lower this value, enhancing acidity at physiological pH .
Research Findings and Data Tables
Table 1: Key Physicochemical Comparisons
| Property | This compound | Alanine, 3-(p-chlorophenyl)-2-methyl, ethyl ester | Ethyl 2-methylbutyrate |
|---|---|---|---|
| Molecular Weight (g/mol) | 241.26 | 241.71 | 130.18 |
| Boiling Point (°C) | Not reported (estimated 150–160°C at low pressure) | 163–164 (4–5 Torr) | 134–136 (1 atm) |
| Solubility | Lipophilic | Lipophilic | Lipophilic |
| Key Application | Antiviral/prodrug | Pharmaceutical intermediate | Food aroma |
Biological Activity
Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester is a derivative of the amino acid alanine, modified with a fluorophenyl group. This modification can significantly influence its biological activities, making it a compound of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with enzymes, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.26 g/mol. The presence of the fluorine atom in the phenyl ring is expected to enhance lipophilicity and alter the compound's interaction with biological targets.
Enzyme Interactions
Research indicates that compounds similar to this compound can interact with various enzymes. For instance, studies on phosphonic acid analogues have demonstrated their inhibitory effects on alanine aminopeptidases (hAPN and pAPN) . These enzymes are crucial in various physiological processes, and their inhibition could lead to significant therapeutic effects.
Table 1: Inhibition Constants of Related Compounds
| Compound | hAPN Inhibition Constant (IC50) | pAPN Inhibition Constant (IC50) |
|---|---|---|
| Homophenylalanine | Sub-micromolar range | Micromolar range |
| Phenylalanine derivatives | Varies | Varies |
The presence of fluorine in the phenyl ring has been shown to enhance the binding affinity to these enzymes compared to other halogenated compounds .
Antimicrobial Activity
Alanine derivatives have been evaluated for their antimicrobial properties. A study reported that fluorinated compounds exhibited significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for the most active derivatives . This suggests that this compound could possess similar or enhanced antimicrobial properties due to its structural modifications.
Table 2: Antimicrobial Activity of Fluorinated Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Staphylococcus epidermidis |
Case Studies
- Inhibitory Effects on Aminopeptidases : A library of fluorinated phenylalanine analogues was synthesized and tested for their inhibitory effects on hAPN and pAPN. The results indicated that fluorinated compounds showed superior inhibition compared to their non-fluorinated counterparts .
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives containing a fluorophenyl group had potent antimicrobial activity against clinical isolates of bacteria, highlighting their potential as therapeutic agents .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors and enzymes due to the unique properties imparted by the fluorophenyl moiety. The alteration in electronic properties due to fluorination can enhance binding affinities and modulate enzyme activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
